molecular formula C9H7FN2O B597370 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde CAS No. 1352393-90-8

5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Cat. No. B597370
CAS RN: 1352393-90-8
M. Wt: 178.166
InChI Key: ZLNCLRPPDDKUQJ-UHFFFAOYSA-N
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Description

5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C9H7FN2O . It’s a derivative of indazole, a heterocyclic aromatic organic compound . This compound is part of the indazole family, which are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

The synthesis of indazole derivatives, including 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde consists of a fluorine atom attached to the 5th carbon, a methyl group attached to the 7th carbon, and a carbaldehyde group attached to the 3rd carbon of the indazole ring .


Chemical Reactions Analysis

Indazole derivatives, including 5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

properties

IUPAC Name

5-fluoro-7-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-2-6(10)3-7-8(4-13)11-12-9(5)7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNCLRPPDDKUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855889
Record name 5-Fluoro-7-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

CAS RN

1352393-90-8
Record name 5-Fluoro-7-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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